molecular formula C19H17F3N2O2S B2522909 2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851806-31-0

2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

Cat. No.: B2522909
CAS No.: 851806-31-0
M. Wt: 394.41
InChI Key: LYKGRLRFPVFJGQ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Metal-Free Oxidation Depolymerization of Lignin

Ionic liquids have been identified as effective catalysts for the metal-free oxidation depolymerization of lignin, a complex plant-derived polymer. The compound's structure enables the promotion of free radical reactions, efficiently transforming lignin model compounds into smaller, more valuable chemical feedstocks using oxygen as the oxidant. This process highlights the compound's potential in sustainable chemistry and material recycling, offering a pathway to convert lignin into useful products while avoiding the use of heavy metals (Yang et al., 2015).

Corrosion Inhibition

Schiff base compounds related to the specified chemical structure have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to form a protective layer on the metal surface reduces corrosion rates significantly, which is crucial for extending the lifespan of metal structures in industrial processes. The variations in inhibition efficiency can be directly correlated to their molecular structure, indicating the importance of specific functional groups in their performance (Hegazy et al., 2012).

Antituberculosis Activity

Derivatives of the given compound class have been synthesized and evaluated for their antituberculosis activity. Certain derivatives have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents. These findings are significant for pharmaceutical research, highlighting the compound's role in addressing global health challenges related to tuberculosis (Chitra et al., 2011).

Radical Scavenging Activity

The compound's derivatives have been studied for their radical scavenging activity, which is a measure of their ability to neutralize free radicals. This property is relevant in the context of developing antioxidants, which can protect biological systems from oxidative stress. The study provides insights into how the presence of donor and acceptor groups in the molecule affects its antioxidant capacity, contributing to the understanding of structure-activity relationships in antioxidant research (Al‐Sehemi & Irfan, 2017).

Synthesis of Hyperbranched Polymers

The structural features of the compound have facilitated the synthesis of hyperbranched polymers with a controlled degree of branching. These polymers have potential applications in various fields, including coatings, adhesives, and as components in nanotechnology devices. The research demonstrates the versatility of the compound in polymer chemistry, enabling the creation of materials with tailored properties (Segawa et al., 2010).

Properties

IUPAC Name

2-phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c20-19(21,22)15-8-6-14(7-9-15)13-27-18-23-10-11-24(18)17(25)12-26-16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGRLRFPVFJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.